2-(4-chlorophenoxy)-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a furan ring, and a pyridazine ring. These groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings are heterocyclic compounds, which means they contain atoms of at least two different elements. This, combined with the chlorophenoxy group, would give the molecule distinct chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some possibilities based on its functional groups. Furan compounds are known to undergo a variety of reactions, including oxidation, reduction, and electrophilic substitution . The chlorophenoxy group could potentially undergo reactions typical of halogenated aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Future Directions
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-4-6-15(7-5-14)27-13-18(24)21-10-2-11-23-19(25)9-8-16(22-23)17-3-1-12-26-17/h1,3-9,12H,2,10-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSFVPXUPLYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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